molecular formula CaSO3·2H2O<br>CaSO3<br>CaO3S B084615 Calcium sulfite CAS No. 10257-55-3

Calcium sulfite

Cat. No.: B084615
CAS No.: 10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
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Description

Calcium sulfite (CaSO₃) is a chemical compound composed of calcium cations (Ca²⁺) and sulfite anions (SO₃²⁻). It is primarily utilized in industrial processes such as flue gas desulfurization (FGD) to remove sulfur dioxide (SO₂) from emissions . Its low solubility in water (0.0043 g/100 mL at 25°C) and slow dissolution kinetics make it distinct from other calcium-based sulfites and sulfates . This compound also finds applications as a food preservative (E226) and in water purification due to its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sulfite can be synthesized by reacting sulfur dioxide with calcium carbonate or calcium hydroxide. The reactions are as follows:

    With Calcium Carbonate: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

    With Calcium Hydroxide: [ \text{SO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a large scale through flue-gas desulfurization. This process involves treating flue gases containing sulfur dioxide with a slurry of calcium carbonate or calcium hydroxide. The resulting this compound can be further oxidized to produce gypsum (calcium sulfate), which is used in the construction industry .

Types of Reactions:

  • Oxidation: this compound can be oxidized to form calcium sulfate: [ \text{CaSO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

  • Reduction: this compound can act as a reducing agent in various chemical reactions, particularly in the presence of strong oxidizing agents.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can convert this compound to calcium sulfate.

    Reducing Agents: this compound can reduce certain metal ions in solution, such as iron(III) to iron(II).

Major Products:

    Calcium Sulfate: Formed through the oxidation of this compound.

    Sulfur Dioxide: Released when this compound is decomposed by strong acids.

Scientific Research Applications

Environmental Applications

Flue Gas Desulfurization

Calcium sulfite plays a crucial role in flue gas desulfurization (FGD) systems, which are designed to remove sulfur dioxide from exhaust gases produced by fossil fuel power plants. In this process, this compound is generated from the reaction of calcium carbonate with sulfur dioxide in the presence of water:

CaCO3+SO2+H2OCaSO3+CO2\text{CaCO}_3+\text{SO}_2+\text{H}_2\text{O}\rightarrow \text{CaSO}_3+\text{CO}_2

Recent studies have shown that using advanced oxidation methods, such as dielectric barrier discharge reactors, can enhance the oxidation of this compound to calcium sulfate, thereby improving the efficiency of sulfur dioxide removal from flue gases .

Case Study: Oxidation Efficiency

A study utilizing a new pore-type surface dielectric barrier discharge reactor reported oxidation efficiencies of this compound reaching up to 92.4% within 60 minutes . This demonstrates the potential for optimizing desulfurization processes in industrial applications.

Food Preservation

This compound is widely used as a food preservative due to its antimicrobial properties. It helps inhibit the growth of bacteria, fungi, and molds, thus extending the shelf life of various food products. The compound is particularly effective in preventing spoilage in dried fruits and vegetables.

Regulatory Aspects

The use of this compound as a food additive is regulated under various food safety authorities. For instance, it is classified as E226 in the European Union, where it is permitted for use under specific conditions to ensure consumer safety .

Industrial Manufacturing

Paper Production

In the paper industry, this compound is employed to improve paper quality by preventing lump formation and enhancing strength. It also aids in decolorizing pulp during production .

Table: this compound Applications in Paper Manufacturing

ApplicationFunction
Preventing lumpsEnhances uniformity
Strength improvementIncreases durability
Color removalImproves whiteness

Glass Manufacturing

This compound is utilized in glass production to eliminate greenish tints caused by iron impurities. The compound reacts with sodium carbonate to form sodium sulfite and sodium bisulfite, contributing to the production of high-quality glass .

Soaps and Detergents

In soap manufacturing, this compound acts as an additive that enhances the rigidity of soap bars and helps remove unwanted colors .

Agricultural Uses

This compound is used as a soil amendment to lower pH levels and improve nutrient availability for crops. It aids in making phosphorus more accessible to plants and can reduce sodium levels in saline soils, benefiting crop growth .

Mechanism of Action

Calcium sulfite exerts its effects primarily through its ability to react with sulfur dioxide and other oxidizing agents. In flue-gas desulfurization, this compound reacts with sulfur dioxide to form calcium sulfate, which can be removed from the gas stream. This reaction helps reduce sulfur dioxide emissions and prevent the formation of acid rain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Cement Hydration Effects

Calcium sulfite’s low solubility significantly retards cement hydration by forming a gel layer on cement particles, inhibiting water penetration and delaying the reaction of tricalcium aluminate (C₃A) . In contrast, calcium sulfate (CaSO₄, gypsum) dissolves rapidly, promoting the formation of ettringite (AFt), which accelerates setting and improves cement strength .

Table 1: Solubility and Cement Interaction

Compound Solubility in Water (g/100 mL) Effect on Cement Setting Time
This compound 0.0043 Prolongs due to low solubility
Calcium sulfate 0.21 (gypsum) Shortens via ettringite formation
Calcium hydrogen sulfite Highly soluble Not commonly used in cement

Thermal Stability and Oxidation

This compound is stable up to 727°C, above which it decomposes into calcium sulfate (CaSO₄) and calcium carbide (CaC₂) . In oxidative environments (e.g., FGD systems), its oxidation efficiency is highly dependent on temperature, oxygen content, and catalytic additives. At 420°C and 85 mL·min⁻¹ airflow, oxidation conversion reaches 89% . Comparatively, calcium sulfate remains stable up to 1450°C (decomposition to CaO and SO₃) .

Table 2: Thermal and Oxidative Properties

Compound Decomposition Temperature (°C) Oxidation Efficiency (Air-Only) Catalytic Oxidation Efficiency (with MnSO₄/CoCl₂)
This compound 727 37% >80%
Calcium sulfate 1450 N/A N/A

Catalytic and Kinetic Behavior

This compound’s oxidation kinetics are enhanced by transition metal catalysts (e.g., Mn²⁺, Co²⁺), which reduce activation energy and increase reaction rates .

Table 3: Kinetic Parameters in Oxidation Reactions

Parameter This compound (with MnSO₄) Calcium Sulfate
Activation Energy 45–60 kJ/mol N/A
Optimal pH 4.5–6.0 Neutral

Biological Activity

Calcium sulfite (CaSO₃) is an inorganic compound that has garnered attention for its various biological activities, particularly in environmental and health-related applications. This article explores the biological activity of this compound, focusing on its role in desulfurization processes, its interactions with biological systems, and its potential therapeutic applications.

Overview of this compound

This compound is primarily known for its use in flue gas desulfurization, where it acts as a sorbent to remove sulfur dioxide (SO₂) from industrial emissions. The compound is formed during the reaction of calcium hydroxide (Ca(OH)₂) with sulfur dioxide and can further oxidize to form calcium sulfate (gypsum) under specific conditions.

1. Desulfurization and Environmental Impact

This compound plays a significant role in environmental chemistry, particularly in the desulfurization of flue gases. The oxidation of this compound to calcium sulfate not only reduces SO₂ emissions but also has implications for soil health and plant growth.

  • Mechanism of Action : The oxidation process can be enhanced by various methods, including plasma discharge techniques that generate ozone (O₃), which significantly increases the oxidation efficiency of this compound. Studies have shown that under optimal conditions, the oxidation efficiency can exceed 90% within minutes .
MethodOxidation Efficiency (%)Conditions
Sole Air Oxidation52.360 min duration
LSDBD Oxidation85.760 min duration
PSDBD Oxidation92.460 min duration

2. Biological Interactions

This compound's interaction with biological systems is complex and can lead to both beneficial and detrimental effects:

  • Sulfite Detoxification : In plants, sulfite oxidase is essential for detoxifying sulfites produced during metabolic processes. Studies indicate that impaired sulfite oxidase activity leads to toxic accumulation of sulfites, affecting plant health and growth . This highlights the importance of this compound in maintaining metabolic homeostasis.
  • Microbial Activity : Certain bacteria, such as Rhodococcus sp., can utilize this compound for biodesulfurization processes, enhancing the removal of sulfur from coal and other materials . This microbial activity can be harnessed for bioremediation efforts.

3. Therapeutic Applications

Emerging research suggests potential therapeutic uses for this compound:

  • As(III) Oxidation : this compound has been studied as a source of sulfite ions (SO32SO_3^{2-}), which can enhance the oxidation of arsenic(III) (As(III)) in contaminated water systems when activated by iron . This process not only aids in detoxifying arsenic but also demonstrates the compound's utility in environmental health.

Case Study 1: Sulfite Oxidase Deficiency in Plants

A study on tomato plants revealed that mutants lacking functional sulfite oxidase exhibited significant accumulation of toxic sulfites, leading to reduced biomass and increased leaf damage under stress conditions. In contrast, wild-type plants maintained metabolic balance and exhibited higher survival rates under similar stress .

Case Study 2: Biodesulfurization Efficiency

Research on coal treatment with Rhodococcus sp. showed that pre-treatment with organic solvents followed by exposure to this compound significantly increased desulfurization rates, achieving over 80% removal efficiency . This highlights the role of this compound in enhancing microbial activity for environmental applications.

Chemical Reactions Analysis

Oxidation Reactions

Calcium sulfite undergoes oxidation to form calcium sulfate (CaSO₄), a reaction central to environmental and industrial applications:
CaSO3+12O2CaSO4\text{CaSO}_3+\frac{1}{2}\text{O}_2\rightarrow \text{CaSO}_4

Key Factors Influencing Oxidation:

  • Temperature : Oxidation efficiency increases with temperature, reaching near-complete conversion at 550°C .

  • Oxygen Content : Higher O₂ concentrations accelerate oxidation kinetics due to enhanced gas-solid mixing .

  • Gas Flow Rate : Optimal oxidation occurs at 75 mL·min⁻¹. Below this threshold, fluidization improves reaction rates; beyond it, excessive flow reduces contact time .

Thermodynamic Analysis:

Reaction feasibility is determined by Gibbs free energy (ΔG):

ReactionΔG at 25°C (kJ·mol⁻¹)Feasibility
CaSO₃ + ½O₂ → CaSO₄−120.3Highly favorable
CaSO₃ → CaO + SO₂+85.6Non-spontaneous

Oxidation is strongly favored (ΔG < −40 kJ·mol⁻¹), whereas decomposition into CaO and SO₂ is thermodynamically unfavorable under standard conditions .

Decomposition Reactions

Decomposition occurs at elevated temperatures (>550°C):
CaSO3CaO+SO2\text{CaSO}_3\rightarrow \text{CaO}+\text{SO}_2

  • Thermal Gravimetry (TG) Data : At 800°C, CaSO₃ exhibits two stages:

    • Loss of crystalline water (9% mass loss).

    • Oxidation to CaSO₄ (mass increase due to oxygen incorporation) .

Interactions with Metal Oxides and Hydroxides

This compound reacts with iron oxide (Fe₂O₃) and calcium hydroxide (Ca(OH)₂) under specific conditions:
CaSO3+Fe2O3CaO+FeS+2O2(ΔG>0,weak reaction)\text{CaSO}_3+\text{Fe}_2\text{O}_3\rightarrow \text{CaO}+\text{FeS}+2\text{O}_2\quad (\Delta G>0,\text{weak reaction})
Ca OH 2CaO+H2O(ΔG<0 above 550 C)\text{Ca OH }_2\rightarrow \text{CaO}+\text{H}_2\text{O}\quad (\Delta G<0\text{ above 550 C})
The latter reaction is critical in high-temperature desulfurization ash processing .

Influence of Reaction Parameters on Oxidation Efficiency

Experimental studies using plasma reactors (e.g., PSDBD) highlight the impact of operational parameters :

ParameterOptimal ConditionOxidation EfficiencyEffect on Rate
Slurry Concentration0.1–0.3 mol·L⁻¹62.5%Rate increases with concentration
Temperature40–60°C79.8%Higher solubility accelerates kinetics
pH5.073.4%Lower pH enhances solubility but risks SO₂ release
Energy Density10–15 kJ·L⁻¹58–63%Higher density generates more reactive species

Mechanistic Insights

  • Plasma-Driven Oxidation : Ozone (O₃) and hydroxyl radicals (·OH) dominate in plasma reactors, directly oxidizing CaSO₃ .

  • pH Dependence : At pH 5.0, CaSO₃ solubility and mass transfer are maximized without significant SO₂ off-gassing .

  • Reactive Species Utilization : Higher slurry concentrations improve active species (e.g., O₃) utilization until reactant saturation occurs .

Q & A

Q. Basic: What experimental methodologies are recommended for determining the solubility of calcium sulfite in aqueous systems under varying conditions?

Answer: To study this compound solubility, researchers should design experiments using controlled pressure and temperature systems. For example, prepare saturated solutions of this compound in aqueous sulfurous acid and measure solubility at fixed temperatures (e.g., 18°C) under different sulfur dioxide pressures. Use gravimetric or spectroscopic methods to quantify dissolved calcium and sulfur species. Experimental setups should include sealed reactors to maintain gas pressures and avoid atmospheric interference. Calibrate instruments using reference standards (e.g., NIST-certified solutions) to ensure data accuracy .

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer: Use corrosion-resistant gloves (nitrile or neoprene) and eye protection to prevent skin/eye contact. In case of inhalation, move to fresh air and monitor for respiratory irritation. For spills, avoid water contact (to prevent slurry formation) and use inert absorbents. Workplace exposure limits should adhere to guidelines for corrosive substances. Conduct regular air quality checks to ensure particulate concentrations remain below irritation thresholds .

Q. Basic: How can researchers characterize the purity and composition of synthesized this compound?

Answer: Employ X-ray diffraction (XRD) for crystallographic identification and inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis. Thermogravimetric analysis (TGA) can quantify hydration states, while Fourier-transform infrared spectroscopy (FTIR) verifies sulfite ion bonding. Cross-reference data with the NIST Chemistry WebBook for validation .

Q. Advanced: How do oxidation kinetics of this compound differ between plasma discharge reactors and traditional air oxidation?

Answer: Plasma surface dielectric barrier discharge (PSDBD) reactors enhance oxidation efficiency by generating reactive oxygen species (e.g., hydroxyl radicals). Design experiments to compare PSDBD with air oxidation by varying energy density (10–50 kJ/L), slurry pH (4–8), and temperature (25–60°C). Measure sulfite-to-sulfate conversion rates using ion chromatography. PSDBD achieves >90% oxidation efficiency under optimal conditions, outperforming air-only methods .

Q. Advanced: What experimental design strategies mitigate confounding variables in studies on this compound reactivity?

Answer: Use factorial designs to isolate variables like reactant concentration, temperature, and catalyst presence. For example, a 4-factor design (e.g., sodium sulfite, calcium hydroxide, temperature, pH) with replication reduces noise in kinetic studies. Apply ANOVA to identify statistically significant interactions and validate mechanisms via in situ Raman spectroscopy .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across literature sources?

Answer: Discrepancies often arise from differences in experimental conditions (e.g., CO₂ partial pressure, ionic strength). Replicate studies using standardized protocols (e.g., ASTM guidelines) and validate against high-purity reference materials. Publish detailed metadata, including pressure, temperature, and solution composition, to enable cross-study comparisons .

Q. Advanced: What catalytic additives improve the oxidation rate of this compound in flue gas desulfurization systems?

Answer: Manganese sulfate (MnSO₄) acts as a homogeneous catalyst, reducing activation energy by 30–40%. Conduct kinetic experiments with 0.1–1.0 wt% MnSO₄ in slurries at 50°C. Monitor oxidation rates via iodometric titration and compare activation energies using Arrhenius plots. Catalyzed systems achieve near-complete oxidation within 60 minutes, whereas uncatalyzed systems require >120 minutes .

Q. Basic: What analytical techniques are suitable for detecting trace impurities in this compound samples?

Answer: Use ion chromatography for sulfate and carbonate quantification, and laser ablation mass spectrometry for heavy metal detection (e.g., Pb, As). Limit of detection (LOD) should be validated via spiked recovery experiments. Report impurities relative to pharmacopeial standards (e.g., USP-NF guidelines) .

Q. Advanced: How do interfacial properties of this compound slurries influence mass transfer in reactor systems?

Answer: Conduct zeta potential measurements to assess particle aggregation tendencies. Optimize slurry rheology using surfactants (e.g., sodium dodecyl sulfate) to enhance gas-liquid mass transfer. Compare mass transfer coefficients (kₗa) in stirred-tank vs. bubble column reactors using sulfite depletion assays .

Q. Advanced: What methodologies address the lack of chronic toxicity data for this compound in environmental risk assessments?

Answer: Perform longitudinal ecotoxicity studies using OECD Test Guideline 211 (Daphnia magna reproduction) and Test Guideline 221 (Lemna minor growth inhibition). Expose organisms to 10–100 mg/L this compound over 21–28 days. Measure endpoints like fecundity, biomass, and oxidative stress biomarkers. Publish negative results to fill data gaps .

Properties

IUPAC Name

calcium;sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOBIBJACZTNA-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

[O-]S(=O)[O-].[Ca+2]
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Molecular Formula

CaSO3, CaO3S
Record name calcium sulfite
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DSSTOX Substance ID

DTXSID10883104
Record name Calcium sulfite
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Molecular Weight

120.14 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley]
Record name Sulfurous acid, calcium salt (1:1)
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Record name CALCIUM SULPHITE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium sulfite
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CAS No.

10257-55-3
Record name Calcium sulfite
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Record name Calcium sulfite
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Record name Calcium sulphite
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Synthesis routes and methods I

Procedure details

injecting dry calcium hydroxide into said humidified gaseous stream such that said calcium hydroxide reacts with sulfur dioxide present therein to form calcium sulfite or calcium sulfate;
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Synthesis routes and methods II

Procedure details

In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.
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Synthesis routes and methods III

Procedure details

reacting said waste water with a mixture of calcium oxide and calcium sulfide and with recycled ammonium sulfite from step (f), the molar ratio CaS/CaO being at least 0.5:1 and the amounts of the reactants being sufficient to form simultaneously insoluble calcium sulfate, insoluble calcium sulfite, and ammonium sulfide dissolved in the aqueous phase and then separating the resulting mixture of insoluble calcium sulfate and calcium sulfite from the aqueous phase,
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ammonium sulfite
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CaS CaO
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Synthesis routes and methods IV

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Another embodiment is depicted in FIG. 3 wherein the present invention is adapted to the so-called "double alkali" stack gas scrubbing system. In this alternative embodiment, a slurry 8 of finely-ground limestone is prepared in tank 10 and fed to a reactor 12 wherein it is reacted with carbon dioxide at a pressure of about 500 psig to form a pressurized slurry 9. The pressurized slurry is then introduced into a solution regenerator 14 wherein the relatively soluble unstable calcium compound readily reacts with a sodium sulfite or sulfate solution 2 exiting a stack gas scrubber 16 to form a slurry 3 containing calcium sulfite or sulfate solids and sodium bicarbonate in solution. The slurry 3 is then depressurized into let-down tank 18 and then introduced into filter 20 for removal of the calcium sulfite or sulfate solids. Alternatively, the calcium sulfite or sulfate solids may be separated from the sodium bicarbonate solution in regenerator 14. Then the solution may be depressurized into let-down tank 18. The filtered solution 5 is then heated by solution heater 22 and further depressurized in tank 24 to convert the sodium bicarbonate to sodium carbonate in solution 6 which is used to scrub the stack gas in tower 16.
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Synthesis routes and methods V

Procedure details

In a system for removing sulfur oxides from flue gas, the gas is contacted by a primary extraction solution containing sodium sulfite as the active compound and some sodium bisulfite in a scrubber, and the resultant extract containing more sodium bisulfite is mixed with an alkaline solution containing regenerated sodium sulfite in a mixer to produce the primary extraction solution. A portion of the latter is bled off to a regenerator wherein the quantity of sodium bisulfite made in the scrubber reacts with calcium hydroxide to form regenerated sodium sulfite and large diameter calcium sulfite precipitates that remain suspended in the parent solution. This mixture is drawn off the regenerator by overflow, without pumping, for gravity flow to the eye of a thickener, wherein an increased density slurry of the mixture is withdrawn from the thickener well and directed to a rotary filter to produce a calcium sulfite filter cake. The resultant filtrate and the solids free overflow from the thickener provide the sodium sulfite solution inputs to a holding tank, from which the liquor is pumped through a back washed polishing filter and back to the mixer. Flyash, initially present in the incoming flue gas, is separated from the gas in the scrubber and passes through the system to the filter, where it acts as a filter-aid.
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